molecular formula C26H23NO6 B13617521 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid

Cat. No.: B13617521
M. Wt: 445.5 g/mol
InChI Key: MSIBKRWOGOUCSA-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid typically involves the protection of the amino group using the Fmoc group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein-protein interactions.

    Medicine: For the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for various applications.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the sequential addition of amino acids to form peptides. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(carboxymethyl)phenyl)propanoic acid is unique due to its specific structure, which includes a carboxymethylphenyl group. This structural feature provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

3-[4-(carboxymethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H23NO6/c28-24(29)14-17-11-9-16(10-12-17)13-23(25(30)31)27-26(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,29)(H,30,31)

InChI Key

MSIBKRWOGOUCSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CC(=O)O)C(=O)O

Origin of Product

United States

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